4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
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Overview
Description
4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound that belongs to the class of triazolopyridazines.
Mechanism of Action
Target of Action
Triazole compounds, which are a part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the reaction of pyridine derivatives with triazole and pyridazine moieties. One common method includes the use of hydrazine hydrate (N2H4·H2O) in ethanol (EtOH) under reflux conditions at 85°C . Another approach involves the use of triethylamine (Et3N) in dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaI in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction could produce triazole derivatives.
Scientific Research Applications
4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
Uniqueness
4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a pyridazine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)14-3-1-2-12(10-14)11-27-16-5-4-15-23-24-17(26(15)25-16)13-6-8-22-9-7-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGDLUKIBNNVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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